N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
N-(4-Ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a pyrimidoindole derivative characterized by a propanamide linker connecting an 8-methyl-4-oxo-pyrimido[5,4-b]indole core to a 4-ethylbenzyl substituent. Its molecular weight, calculated from the formula, is approximately 431.5 g/mol (assuming C₂₄H₂₅N₃O₂), with the ethylbenzyl group contributing to moderate lipophilicity, balancing solubility and membrane permeability .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-16-5-7-17(8-6-16)13-24-20(28)10-11-27-14-25-21-18-12-15(2)4-9-19(18)26-22(21)23(27)29/h4-9,12,14,26H,3,10-11,13H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPFWNLUROHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H24N4O2
- Molecular Weight : 388.5 g/mol
- CAS Number : 1189681-55-7
Its structure features a pyrimidine ring fused with an indole moiety, which is significant for its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide exhibit promising anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism often involves the disruption of key signaling pathways associated with cell survival and proliferation.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar frameworks have demonstrated affinity for neurotransmitter transporters, such as dopamine and norepinephrine transporters. This could position this compound as a candidate for further exploration in neuropharmacology .
Anti-inflammatory Activity
In silico studies have indicated that derivatives of this compound may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenases. Such activity is crucial for developing new anti-inflammatory drugs that target chronic inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Neuropharmacology | Showed high affinity for dopamine transporter with potential implications for treating depression and anxiety disorders. |
| Study C | Anti-inflammatory Effects | In vitro assays revealed inhibition of 5-lipoxygenase activity, suggesting anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
The pyrimido[5,4-b]indole core is conserved across multiple compounds (). Key variations include:
- Substituents at Position 8: The target compound features an 8-methyl group, while others (e.g., ’s compound 32) have amino or benzamide groups at this position, which may alter hydrogen-bonding interactions with biological targets .
- Oxo Group at Position 4 : All analogs retain the 4-oxo group critical for maintaining the planar, conjugated structure of the pyrimidoindole system, as confirmed by crystallographic data () .
Linker and Side-Chain Variations
Key Observations :
- The propanamide linker in the target compound provides greater conformational flexibility compared to the rigid thioacetamide linkers in and .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-ethylbenzyl group (logP ~3.5) is less lipophilic than ’s methylsulfanylbenzyl group (logP ~4.2) but more hydrophobic than furfuryl derivatives (logP ~2.8) .
- Metabolic Stability : Sulfur-containing analogs () may undergo faster oxidative metabolism compared to the target’s ethylbenzyl group .
Biological Activity
N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a pyrimidoindole core, characterized by:
- Ethylbenzyl Group : Enhances lipophilicity and may influence biological activity.
- Pyrimidoindole Core : Known for various pharmacological effects.
The molecular formula is with a molecular weight of 364.45 g/mol. The compound's IUPAC name is N-[(4-ethylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide.
Antimicrobial Properties
Research indicates that derivatives of pyrimidoindoles exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Xanthomonas axonopodis | 15 | |
| Ralstonia solanacearum | 18 | |
| Alternaria solani | 20 | |
| Fusarium solani | 17 |
The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell walls or interfere with metabolic processes.
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of Cell Proliferation : The compound may affect cell cycle progression.
- Induction of Apoptosis : Activation of caspase pathways has been observed in treated cells.
A study reported that this class of compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on various receptors, altering cellular signaling pathways.
Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
-
Anticancer Evaluation :
- In vitro studies demonstrated that this compound reduced viability in various cancer cell lines by inducing apoptosis .
Q & A
Q. What are the standard synthesis protocols and purification methods for N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds .
- Inert atmosphere conditions (e.g., nitrogen or argon) during reflux to prevent oxidation of intermediates .
- Microwave-assisted synthesis to enhance reaction efficiency and reduce time .
Q. Purification :
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate and final product isolation .
- Recrystallization from solvents like methanol or ethyl acetate to achieve >95% purity .
Q. How is the structural integrity of this compound validated during synthesis?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positioning and scaffold integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H23FN4O3S for analogs) .
- X-ray crystallography : SHELXL refines crystal structures, while ORTEP-III generates 3D visualizations of the pyrimidoindole core .
Q. What in vitro assays are used to assess its biological activity?
- Cell viability assays (e.g., MTT or ATP-based assays) for anticancer activity screening .
- Microplate-based biochemical assays to measure inhibition of target enzymes (e.g., kinases or proteases) .
- Antimicrobial susceptibility testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .
Q. What computational tools are employed for preliminary structure-activity relationship (SAR) analysis?
Q. How is solubility optimized for in vivo studies?
- LogP determination via reverse-phase HPLC to guide formulation .
- Co-solvent systems (e.g., DMSO:PBS mixtures) for aqueous compatibility .
Advanced Research Questions
Q. How can researchers design SAR studies to improve target selectivity?
Methodology :
- Systematic substituent variation : Replace the 4-ethylbenzyl group with alkyl/aryl analogs (e.g., 3-chlorophenyl or 4-fluorobenzyl) to probe steric and electronic effects .
- Bioisosteric replacements : Substitute the pyrimidoindole core with triazoloquinazoline or thienopyrimidine scaffolds to modulate binding .
Q. Example SAR Table :
| Substituent Position | Modifications Tested | Impact on IC50 (Target A) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| C-8 (Indole) | Methyl vs. Methoxy | 0.12 μM → 0.45 μM | 12.3 → 3.8 |
| N-Benzyl | Ethyl vs. Chlorophenyl | 1.5 μM → 0.7 μM | 8.2 → 15.6 |
Q. How should contradictory bioactivity data between similar analogs be resolved?
Approach :
- Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Solubility-adjusted testing : Re-evaluate activity under standardized DMSO concentrations (<0.1% v/v) to exclude solvent artifacts .
Case Study :
A methyl-to-methoxy substitution at C-8 increased antimicrobial activity but reduced anticancer potency due to altered membrane permeability .
Q. What strategies optimize metabolic stability for preclinical development?
- In vitro microsomal assays : Human liver microsomes (HLMs) identify metabolic hotspots (e.g., oxidation of the ethylbenzyl group) .
- Deuterium incorporation : Replace labile C-H bonds with C-D bonds at susceptible positions to slow metabolism .
Q. How are crystallographic disorder and twinning addressed during structural refinement?
Q. What advanced techniques resolve synthetic bottlenecks in low-yield steps?
- Real-time reaction monitoring : In situ IR spectroscopy tracks intermediate formation .
- Flow chemistry : Continuous processing improves yield in HATU-mediated coupling reactions .
- DoE (Design of Experiments) : Statistically optimize temperature, solvent polarity, and catalyst loading .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
